

3-Formyl-4-nitrobenzonitrile molecular structure and weight

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Compound of Interest

Compound Name: 3-Formyl-4-nitrobenzonitrile

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An In-depth Technical Guide to **3-Formyl-4-nitrobenzonitrile**: Molecular Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

Abstract

3-Formyl-4-nitrobenzonitrile is a tri-substituted benzene derivative of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a nitrile, a nitro group, and a formyl group, imparts a versatile reactivity profile, positioning it as a crucial intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).^{[1][2]} This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and key synthetic strategies, tailored for researchers, chemists, and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

3-Formyl-4-nitrobenzonitrile, also known by its synonym 5-Cyano-2-nitrobenzaldehyde, is a crystalline solid at room temperature.^{[1][3][4]} The strategic placement of electron-withdrawing groups (EWG) — the nitro (-NO₂) and nitrile (-C≡N) groups — and a reactive aldehyde (-CHO) function makes it a highly valuable building block in organic synthesis. The EWGs activate the aromatic ring towards nucleophilic aromatic substitution and influence the reactivity of the formyl group, which serves as a handle for a multitude of chemical transformations.

Key Identifiers and Properties

The fundamental properties of **3-Formyl-4-nitrobenzonitrile** are summarized below. This data is aggregated from authoritative chemical databases and is essential for both theoretical modeling and practical laboratory applications.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source
IUPAC Name	3-formyl-4-nitrobenzonitrile	PubChem [4]
Synonym	5-Cyano-2-nitrobenzaldehyde	Santa Cruz Biotechnology [3]
CAS Number	90178-82-8	ChemScene [5]
Molecular Formula	C ₈ H ₄ N ₂ O ₃	PubChem [4]
Molecular Weight	176.13 g/mol	ChemScene, PubChem [4] [5]
Exact Mass	176.0222 Da	PubChem [4]
SMILES	<chem>C1=CC(=C(C=C1C#N)C=O)--INVALID-LINK--[O-]</chem>	PubChem [4]
InChIKey	KVFQELNRGJIUKT-UHFFFAOYSA-N	PubChem [4]
XLogP3	1.5	PubChem [4]
Hydrogen Bond Donors	0	PubChem [4]
Hydrogen Bond Acceptors	4	ChemScene [5]
Topological Polar Surface Area (TPSA)	84 Å ²	ChemScene [5]

Molecular Structure Analysis

The planarity of the benzene ring is central to the molecule's properties. The formyl and nitro groups are positioned ortho to each other, creating steric and electronic interactions that influence their conformational preference and reactivity. The nitrile group is positioned meta to the formyl group and para to the nitro group.

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